Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1196146-28-7
VCID: VC18977641
InChI: InChI=1S/C11H19F3N2O2/c1-7-5-16(9(17)18-10(2,3)4)6-8(15-7)11(12,13)14/h7-8,15H,5-6H2,1-4H3
SMILES:
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate

CAS No.: 1196146-28-7

Cat. No.: VC18977641

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate - 1196146-28-7

Specification

CAS No. 1196146-28-7
Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
IUPAC Name tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H19F3N2O2/c1-7-5-16(9(17)18-10(2,3)4)6-8(15-7)11(12,13)14/h7-8,15H,5-6H2,1-4H3
Standard InChI Key MZXZFSLOBSIRND-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC(N1)C(F)(F)F)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 3-position with a methyl group and at the 5-position with a trifluoromethyl (-CF₃) group. The tert-butyl carbamate (Boc) group at the 1-position acts as a protective moiety, enhancing stability during synthetic processes. The stereochemistry and regiochemistry of substitutions influence its reactivity and interaction with biological targets .

Physicochemical Data

Key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₁H₁₉F₃N₂O₂
Molecular Weight268.28 g/mol
IUPAC Nametert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate
Boiling PointNot reported
Density1.2±0.1 g/cm³ (analog data)
LogP (Partition Coefficient)Estimated 1.43 (analog data)

The trifluoromethyl group contributes to electronegativity and metabolic stability, while the Boc group facilitates deprotection under acidic conditions . The compound’s exact mass is 268.130 Da, with a topological polar surface area (TPSA) of 41.6 Ų, indicating moderate permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from piperazine derivatives. A common approach includes:

  • Ring Functionalization: Introducing the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

  • Methylation: Selective methylation at the 3-position using methyl halides or Mitsunobu conditions.

  • Boc Protection: Reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

A patent (WO2023006013A1) highlights the use of analogous piperazine carboxylates in synthesizing PARP7 inhibitors, underscoring the relevance of tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate as a precursor .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regioselective substitution. For example, the tert-butyl group appears as a singlet at δ 1.4 ppm, while the -CF₃ group shows a quartet in ¹⁹F NMR .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 268.130 [M+H]⁺.

  • Chromatography: Thin-layer chromatography (TLC) and HPLC ensure purity, with retention times dependent on solvent systems .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s Boc-protected amine allows for selective deprotection, enabling its use in peptide coupling and heterocycle formation. For instance, it serves as a building block in:

  • PARP Inhibitors: Patent WO2023006013A1 describes piperazine derivatives as PARP7 inhibitors for oncology applications .

  • AMPK Activators: A study in Chemical and Pharmaceutical Bulletin (2020)

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